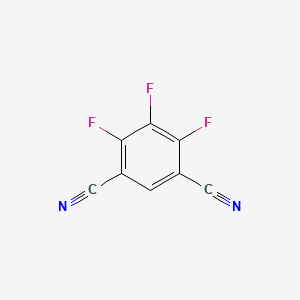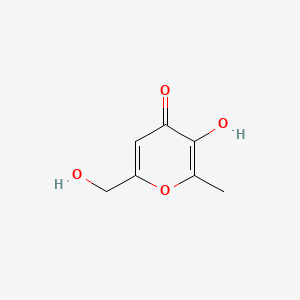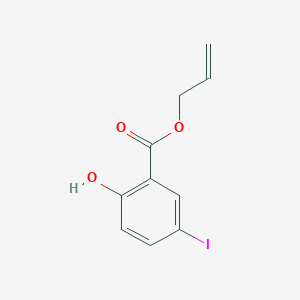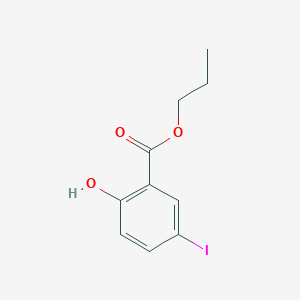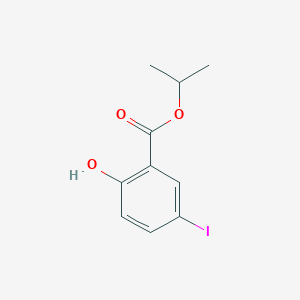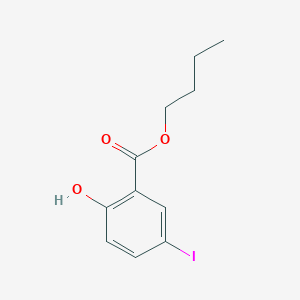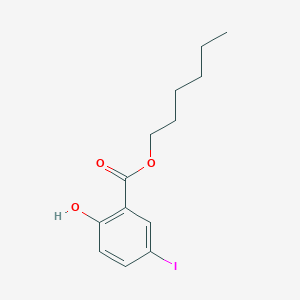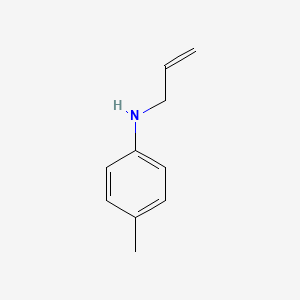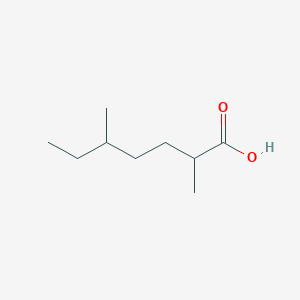
2-((Tert-butyldimethylsilyloxy)methyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((Tert-butyldimethylsilyloxy)methyl)thiazole” is a chemical compound with the molecular formula C10H19NOSSi and a molecular weight of 229.41 . It is also known as "5- [ [tert-butyl (dimethyl)silyl]oxymethyl]thiazol-2-amine" .
Synthesis Analysis
While specific synthesis methods for “2-((Tert-butyldimethylsilyloxy)methyl)thiazole” were not found, related compounds such as “(tert-Butyldimethylsilyloxy)acetaldehyde” are known to be versatile reagents commonly used in synthetic glycobiology . They can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Molecular Structure Analysis
The molecular structure of “2-((Tert-butyldimethylsilyloxy)methyl)thiazole” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, attached to a tert-butyldimethylsilyloxy methyl group .Physical And Chemical Properties Analysis
“2-((Tert-butyldimethylsilyloxy)methyl)thiazole” has a molecular weight of 229.41 . Specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Safety and Hazards
Eigenschaften
CAS-Nummer |
152351-97-8 |
|---|---|
Produktname |
2-((Tert-butyldimethylsilyloxy)methyl)thiazole |
Molekularformel |
C10H19NOSSi |
Molekulargewicht |
229.42 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(1,3-thiazol-2-ylmethoxy)silane |
InChI |
InChI=1S/C10H19NOSSi/c1-10(2,3)14(4,5)12-8-9-11-6-7-13-9/h6-7H,8H2,1-5H3 |
InChI-Schlüssel |
DRZHFLLBVTUMRT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=CS1 |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=CS1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

